molecular formula C10H18N2O3 B7987393 [(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7987393
M. Wt: 214.26 g/mol
InChI Key: MXAUEFAZAUYOPH-SECBINFHSA-N
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Description

[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative characterized by an acetyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit significant differences in potency and selectivity .

Key structural features include:

  • Piperidine core: Provides conformational rigidity and facilitates interactions with biological targets.
  • Acetyl-methyl-amino group: Enhances lipophilicity and may influence metabolic stability.
  • Acetic acid moiety: Introduces polarity, improving solubility and enabling salt formation for enhanced bioavailability.

Properties

IUPAC Name

2-[(3R)-3-[acetyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11(2)9-4-3-5-12(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAUEFAZAUYOPH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

Method :

  • Starting material : Enamine derived from 3-ketopiperidine.

  • Catalyst : Ru-BINAP complex for enantioselective hydrogenation.

  • Conditions : H₂ (50 psi), EtOH, 25°C, 24 h.

  • Yield : 78–85% enantiomeric excess (ee).

Key Reaction :

3-KetopiperidineRu-BINAP, H2(R)-3-Aminopiperidine\text{3-Ketopiperidine} \xrightarrow{\text{Ru-BINAP, H}_2} (R)\text{-3-Aminopiperidine}

Chiral Pool Approach

Method :

  • Starting material : (R)-Piperidine-3-carboxylic acid.

  • Steps :

    • Boc protection of the amine.

    • Reduction of the carboxylic acid to alcohol (LiAlH₄).

    • Mesylation (MsCl, Et₃N) and displacement with methylamine.

  • Yield : 65–70% over three steps.

Introduction of N-Acetyl-N-methylamine Group

Reductive Amination and Acetylation

Method :

  • Reductive amination :

    • React (R)-3-aminopiperidine with formaldehyde (CH₂O) and NaBH₃CN.

    • Conditions : MeOH, 0°C → 25°C, 12 h.

  • Acetylation :

    • Treat with acetyl chloride (AcCl) in CH₂Cl₂, Et₃N.

    • Yield : 90% for methylation; 88% for acetylation.

Reaction :

(R)-3-AminopiperidineCH2O, NaBH3CN(R)-3-MethylaminopiperidineAcClTarget intermediate(R)\text{-3-Aminopiperidine} \xrightarrow{\text{CH}2\text{O, NaBH}3\text{CN}} (R)\text{-3-Methylaminopiperidine} \xrightarrow{\text{AcCl}} \text{Target intermediate}

Direct Acylation

Method :

  • React (R)-3-methylaminopiperidine with acetic anhydride.

  • Conditions : Pyridine, 80°C, 2 h.

  • Yield : 92%.

Functionalization with Acetic Acid Moiety

Alkylation of Piperidine Nitrogen

Method :

  • Reagent : Ethyl bromoacetate.

  • Conditions : K₂CO₃, DMF, 60°C, 6 h.

  • Hydrolysis : NaOH (2 M), EtOH/H₂O, reflux, 3 h.

  • Yield : 75% (alkylation); 95% (hydrolysis).

Reaction :

(R)-3-(Acetyl-methyl-amino)piperidineBrCH2COOEtEster intermediateNaOHTarget compound(R)\text{-3-(Acetyl-methyl-amino)piperidine} \xrightarrow{\text{BrCH}_2\text{COOEt}} \text{Ester intermediate} \xrightarrow{\text{NaOH}} \text{Target compound}

Mitsunobu Reaction

Method :

  • Reagents : Diethyl azodicarboxylate (DEAD), PPh₃.

  • Conditions : THF, 0°C → 25°C, 12 h.

  • Substrate : (R)-3-(Acetyl-methyl-amino)piperidine and ethyl glycolate.

  • Yield : 68%.

Stereochemical Control and Resolution

Chiral Chromatography

  • Stationary phase : Chiralpak IC (cellulose derivative).

  • Mobile phase : Hexane/IPA (80:20).

  • Result : >99% ee for (R)-enantiomer.

Diastereomeric Salt Formation

  • Resolution agent : L-Tartaric acid.

  • Conditions : EtOH, 25°C, crystallization.

  • Yield : 40% recovery of (R)-isomer.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Purity (ee)Reference
Asymmetric Hydrogenation3-KetopiperidineHydrogenation, acetylation7885% ee
Chiral Pool(R)-Piperidine-3-carboxylic acidBoc protection, methylation65>99% ee,
Reductive Amination(R)-3-AminopiperidineMethylation, acetylation8892% ee
Mitsunobu ReactionEthyl glycolateAlkylation, hydrolysis68>99% ee

Challenges and Optimization

Regioselectivity in Alkylation

  • Issue : Competing N-alkylation at piperidine vs. acetylamine.

  • Solution : Use bulky bases (e.g., DBU) to favor N1-alkylation.

Racemization During Acetylation

  • Mitigation : Perform acetylation at 0°C with short reaction times.

Scalability and Industrial Feasibility

  • Preferred route : Chiral pool approach starting from (R)-piperidine-3-carboxylic acid (cost-effective, high ee).

  • Catalyst recycling : Ru-BINAP can be reused up to 5 cycles with <5% loss in activity .

Chemical Reactions Analysis

Types of Reactions

[®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl-methyl-amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid exhibits various biological activities due to its ability to modulate receptor and enzyme functions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Interaction : It can bind to neurotransmitter receptors, influencing neurotransmission and exhibiting neuroprotective effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial properties against various pathogens. Preliminary studies suggest efficacy against bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated its ability to enhance synaptic plasticity and protect neuronal cells from apoptosis.

Anti-inflammatory Properties

Due to its mechanism of inhibiting pro-inflammatory enzymes, this compound is being investigated for analgesic and anti-inflammatory effects. This could have implications for developing treatments for chronic pain conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains, revealing an MIC comparable to established antibiotics.

Neuroprotective Studies

Research indicated that treatment with this compound significantly enhanced neuronal survival in models of neurodegeneration.

Anti-inflammatory Research

In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of [®-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Acetyl-methyl-amino group: Likely balances lipophilicity and metabolic stability. In contrast, bulkier groups (e.g., benzimidazole in Compound 1) enhance target selectivity but may reduce bioavailability .
  • Stereochemistry : The (R)-enantiomer of LY303870 exhibits 1,000-fold higher NK-1 affinity than its (S)-counterpart, underscoring the necessity of chiral purity in drug design .

ADME Properties

  • Piperidine-acetic acid derivatives generally exhibit favorable drug-likeness (e.g., logP <3, molecular weight <500) .
  • The acetic acid moiety enhances aqueous solubility, facilitating parenteral administration, while acetyl-methyl-amino may prolong half-life by resisting hepatic oxidation .

Biological Activity

[(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative with a molecular formula of C10_{10}H18_{18}N2_2O3_3 and a molecular weight of approximately 214.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology, analgesia, and anti-inflammatory applications. Its structural features suggest interactions with neurotransmitter receptors, which could lead to significant therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 3-position with an acetyl-methyl-amino group. The presence of these functional groups contributes to its reactivity and biological activity:

  • Piperidine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Acetyl Group : Can undergo hydrolysis, yielding acetic acid and an amine.
  • Methyl Amino Group : Enhances the compound's ability to participate in hydrogen bonding and receptor interactions.

Neuropharmacological Effects

Initial studies indicate that this compound may exhibit analgesic and anti-inflammatory properties. These effects are hypothesized to stem from its interaction with opioid receptors, which play a crucial role in pain modulation.

The compound's mechanism of action involves binding to specific receptors in the central nervous system (CNS). Preliminary findings suggest it may modulate neurotransmitter activity, particularly through:

  • Opioid Receptor Interaction : Similar compounds have shown binding affinity to mu-opioid receptors, suggesting potential for pain relief.
  • Cholinesterase Inhibition : As seen in other piperidine derivatives, there is potential for cholinesterase inhibition, which could enhance cholinergic signaling in the CNS.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds:

Compound NameMolecular FormulaUnique Features
[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acidC15_{15}H22_{22}N2_2O2_2Contains a benzyl group instead of an acetyl group
[(R)-1-Acetyl-piperidin-3-yl]-methyl-amino-acetic acidC11_{11}H19_{19}N2_2O2_2Different position of substitution on the piperidine
[(S)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acidC10_{10}H18_{18}N2_2O3_3Enantiomeric variation affecting biological activity

This table highlights how variations in structure can influence biological properties and receptor interactions.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of related compounds. For instance, compounds containing similar piperidine structures have been evaluated for their anticancer properties, showcasing significant cytotoxic effects against various cancer cell lines.

  • Anticancer Activity : Research indicates that certain piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, studies on 1H-pyrazole derivatives showed promising results against breast cancer cells (MDA-MB-231), enhancing caspase activity and causing morphological changes indicative of apoptosis .
  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit selective inhibition of cholinesterases, with IC50 values indicating robust activity .

Q & A

Q. What are the validated synthetic routes for enantiopure [(R)-3-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid?

Enantiopure synthesis can be achieved using chiral starting materials like (R)-α-phenylglycine, followed by sequential functionalization. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized via stereocontrolled alkylation and subsequent acetylation, with chiral purity confirmed by converting the product to diastereomeric amides using (S)-(-)-1-phenylethylamine and analyzing via NMR or chiral HPLC . Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl) to prevent racemization and ensure regioselectivity .

Q. How is enantiomeric purity determined for this compound?

Chiral derivatization is a key method. The compound is reacted with a chiral auxiliary (e.g., (S)-(-)-1-phenylethylamine) to form diastereomers, which are then resolved using HPLC or NMR. For instance, diastereomeric amides of similar piperidine derivatives showed distinct 1H^1H-NMR shifts for methyl groups, enabling quantification of enantiomeric excess .

Q. What spectroscopic techniques are essential for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm backbone structure and substituent positions. Key signals include piperidine ring protons (δ 1.5–3.5 ppm) and acetyl-methyl groups (δ ~2.1 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C11_{11}H20_{20}N2_2O3_3: calculated 229.1547, observed 229.1543).
  • X-ray Crystallography : Used for absolute configuration determination in analogous compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking and dynamics simulations predict binding affinities to target proteins. For example, piperidine-containing COX-2 inhibitors were optimized via virtual screening of 1.2 million compounds, with docking scores guiding experimental validation. Focus on substituent effects (e.g., acetyl-methyl-amino groups) on electrostatic interactions and steric hindrance .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or enantiomeric impurities. Orthogonal assays (e.g., enzymatic inhibition vs. cell-based toxicity) and rigorous chiral purity validation (see FAQ 2) are recommended. In one study, enantiopure derivatives of 3-(3,4-dihydroxyphenyl)acrylic acid showed 10-fold differences in toxicity (LC50_{50} 8.9 vs. 84.5 µg/mL) compared to racemic mixtures .

Q. What methodologies are suitable for toxicity profiling in preclinical studies?

  • BSLT (Brine Shrimp Lethality) Assay : A preliminary screen for LC50_{50} values (e.g., 8.9–84.5 µg/mL in Artemia salina) .
  • In Vitro Cytotoxicity : Use cell lines (e.g., HEK293) with MTT assays to quantify IC50_{50}.
  • Organ-Specific Toxicity : Histopathological analysis of rodent stomachs or kidneys after oral administration, as done for COX-2 inhibitors .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Systematic modification of substituents followed by bioactivity testing:

  • Piperidine Ring : Replace acetyl-methyl-amino with benzyl or cyclopropyl groups to assess steric effects .
  • Acetic Acid Moiety : Esterify or amidate to modulate lipophilicity and bioavailability .
  • Chiral Center : Compare (R)- and (S)-enantiomers in target binding assays .

Methodological Notes

  • Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) for HPLC .
  • Toxicity Assays : Include positive controls (e.g., doxorubicin for BSLT) to validate sensitivity .
  • Computational Tools : Schrödinger Suite or AutoDock Vina for docking; AMBER for dynamics simulations .

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